molecular formula C7H14F3NO B2961139 3-(Sec-butylamino)-1,1,1-trifluoro-2-propanol CAS No. 477858-34-7

3-(Sec-butylamino)-1,1,1-trifluoro-2-propanol

Cat. No. B2961139
CAS RN: 477858-34-7
M. Wt: 185.19
InChI Key: XHHBBCJFYLKQGK-UHFFFAOYSA-N
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Description

The compound is a derivative of sec-butylamine . Sec-butylamine is an organic chemical compound, specifically an amine, with the formula CH3CH2CH(NH2)CH3 .


Molecular Structure Analysis

Sec-butylamine, a related compound, has the molecular formula C4H11N . It is one of the four isomeric amines of butane, the others being n-butylamine, tert-butylamine, and isobutylamine .


Chemical Reactions Analysis

A study discusses the dissociative reaction of mono(alkylamino)silane-based precursors against the aminosilane compounds with multi-alkylamino ligands . This might shed light on the chemical reactions involving “3-(Sec-butylamino)-1,1,1-trifluoro-2-propanol”.


Physical And Chemical Properties Analysis

While specific physical and chemical properties for “3-(Sec-butylamino)-1,1,1-trifluoro-2-propanol” are not available, sec-butylamine, a related compound, is a colorless liquid with a fishy, ammoniacal odor. It is miscible with water and has a molar mass of 73.139 g·mol−1 .

Scientific Research Applications

Amorphous Aggregate Induction in Proteins

The study of non-fluorinated cosolvents, including sec-butanol, has provided insights into their behavior in inducing amorphous aggregation in proteins. These cosolvents have been examined for their aggregation-inducing behavior upon interaction with conalbumin, an egg white protein. Such research is crucial for understanding protein stability and aggregation processes, which are relevant in diseases and biotechnological applications (Khan et al., 2015).

Synthesis of Organic Compounds

Research on the synthesis of organic compounds, such as 4-hydroxy-2-(trifluoromethyl) quinolines through intramolecular cyclization, showcases the application of trifluoro-containing compounds in creating new chemical entities. This process involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives, highlighting the versatility of trifluoro compounds in organic synthesis (Darehkordi et al., 2018).

Radiation Chemistry in Solvent Extraction

The study of Cs-7SB, a solvent modifier containing a trifluoro compound, in nuclear-solvent extraction processes emphasizes the importance of understanding the radiation-chemical robustness of such compounds. This research is fundamental in designing efficient extraction systems for radioactive waste management, where the compound’s stability under radiation is critical (Swancutt et al., 2011).

Silver(I) Complex-Formation Equilibria

Investigations into the formation constants of silver(I) complexes with amino-alcohols, including sec-butylamine, contribute to our understanding of coordination chemistry. Such studies provide insights into the interactions between metal ions and organic ligands, which are essential for developing new materials and catalytic processes (Canepari et al., 1997).

Chemiluminescence Enhancement

The role of fluorinated alcohols in enhancing electrogenerated chemiluminescence (ECL) demonstrates the potential of these compounds in analytical chemistry. By studying the ECL behavior of Ru(bpy)3(2+) in various solvent environments, researchers can develop more sensitive detection methods for chemical and biological analytes (Vinyard & Richter, 2007).

Mechanism of Action

The compound SPI031, which includes a sec-butylamino group, exhibits broad-spectrum antibacterial activity. It has rapid bactericidal activity and causes non-specific inhibition of macromolecular biosynthesis pathways. It rapidly exerts membrane damage, which is likely the primary cause of its antibacterial activity .

Safety and Hazards

A study on switchable-hydrophilicity solvents, which include sec-butylamino derivatives, mentions that amines which include another functional group, especially oxygen-containing groups, are less hazardous than alkylamines .

Future Directions

While specific future directions for “3-(Sec-butylamino)-1,1,1-trifluoro-2-propanol” are not available, a study discusses the potential of NIR-II light-activated nanotheranostics, which include a thermosensitive nitric oxide (NO) donor, to enhance photothermal therapy . This could suggest potential future directions for similar compounds.

properties

IUPAC Name

3-(butan-2-ylamino)-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3NO/c1-3-5(2)11-4-6(12)7(8,9)10/h5-6,11-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHBBCJFYLKQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Sec-butylamino)-1,1,1-trifluoro-2-propanol

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